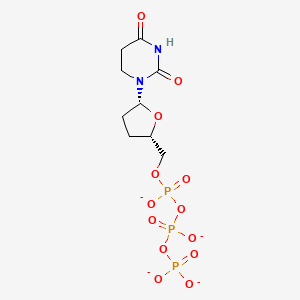
(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” is a synthetic organic molecule It is characterized by the presence of an indole core, a hydroxypentyl side chain, and a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the hydroxypentyl side chain and the methoxynaphthalene group. Common reagents and conditions used in these steps include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Side Chain Introduction: Alkylation reactions to introduce the hydroxypentyl group.
Methoxynaphthalene Attachment: Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like halogens or nitronium ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypentyl side chain may yield a ketone derivative, while substitution reactions may introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. Compounds with indole and naphthalene moieties are often investigated for their interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone: A non-deuterated analog.
(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)ethanone: A compound with an ethanone group instead of a methanone group.
Uniqueness
The presence of deuterium atoms in “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” may confer unique properties, such as altered metabolic stability and reduced reactivity. This makes it distinct from its non-deuterated analogs and other similar compounds.
Properties
Molecular Formula |
C25H25NO3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D |
InChI Key |
BMDREMSYCUDCJJ-FTLBTKCTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
